molecular formula C21H22N2O4 B7691527 N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)acetamide

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)acetamide

Katalognummer: B7691527
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: ZWRXWLSKOHVJFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)acetamide, also known as HMN-214, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment. This compound belongs to the class of quinoline derivatives and has shown promising results in preclinical studies.

Wirkmechanismus

The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)acetamide is based on its ability to inhibit the activity of Aurora kinase A. This protein is involved in the regulation of cell division and is overexpressed in many types of cancer. Inhibition of this protein leads to cell cycle arrest and apoptosis, which can ultimately lead to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has potent anti-tumor activity in various cancer cell lines and animal models. It has also been shown to increase the sensitivity of cancer cells to radiation therapy and chemotherapy. Additionally, this compound has been shown to have a low toxicity profile in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)acetamide in lab experiments is its specificity for Aurora kinase A. This allows for targeted inhibition of this protein, which can lead to more effective cancer treatment. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)acetamide. One potential direction is the development of more soluble analogs of this compound that can be administered more easily in vivo. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in cancer patients. Finally, the potential use of this compound in combination with other cancer therapies should be explored to determine if it can enhance the efficacy of these treatments.

Synthesemethoden

The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)acetamide involves a series of chemical reactions starting from 2-methoxyaniline. The reaction involves the formation of the quinoline ring followed by the introduction of the acetamide group. The final product is obtained after purification and isolation.

Wissenschaftliche Forschungsanwendungen

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of a protein called Aurora kinase A, which is overexpressed in many types of cancer. Inhibition of this protein leads to cell cycle arrest and apoptosis, which can ultimately lead to the death of cancer cells.

Eigenschaften

IUPAC Name

2-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-14-6-4-5-7-19(14)23(20(24)13-26-2)12-16-10-15-11-17(27-3)8-9-18(15)22-21(16)25/h4-11H,12-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRXWLSKOHVJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.